molecular formula C4H5N3O2 B043955 4-Methyl-5-nitroimidazole CAS No. 14003-66-8

4-Methyl-5-nitroimidazole

Cat. No. B043955
CAS RN: 14003-66-8
M. Wt: 127.1 g/mol
InChI Key: WSYOWIMKNNMEMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-5-nitroimidazole derivatives involves catalyzed reactions and coupling reactions. For instance, two N-substituted 2-methyl-4-/5-nitroimidazole derivatives were synthesized using a K2CO3 catalyzed reaction, achieving good yields and characterized by various spectroscopy methods (Md Mushtaque et al., 2019). Similarly, 5-aryl-1-methyl-4-nitroimidazoles were synthesized through Suzuki coupling reactions, demonstrating potent antiparasitic activity (Haythem A. Saadeh et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Methyl-5-nitroimidazole derivatives has been elucidated through various techniques, including single-crystal X-ray structure analysis and DFT studies, providing insights into the formation and stability of these compounds (Md Mushtaque et al., 2019).

Chemical Reactions and Properties

4-Methyl-5-nitroimidazole derivatives undergo various chemical reactions, contributing to their biological activity. For example, nitroenolate approaches have been used to synthesize 4,5-disubstituted-2-aminoimidazoles, displaying notable biofilm dispersal and antimicrobial activity (Zhaoming Su et al., 2010).

Physical Properties Analysis

The physical properties of 4-Methyl-5-nitroimidazole derivatives have been characterized through NMR, IR, and MS techniques, providing detailed information on their structural integrity and stability under various conditions. These analyses reveal insights into the compound's behavior in biological systems and its potential for further modification (Frederick Backler et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-Methyl-5-nitroimidazole derivatives, such as reactivity and binding affinity, have been explored through both in-vitro and in-silico techniques. These studies help in understanding the molecular basis of the compound's activity and its interaction with biological targets, contributing to the development of derivatives with optimized pharmacological profiles (Md Mushtaque et al., 2019).

Scientific Research Applications

  • Nitrefazole, a derivative of 4-nitroimidazole, has been found to inhibit aldehyde dehydrogenase, an enzyme critical in alcohol metabolism, showcasing a strong and long-lasting inhibitory effect (Klink, Pachler, & Gottschlich, 1985).

  • Some 5-aryl-1-methyl-4-nitroimidazoles exhibit potent antiparasitic activity, with certain compounds showing lethal effects against Entamoeba histolytica and Giardia intestinalis without increased cytotoxicity (Saadeh, Mosleh, & El-Abadelah, 2009).

  • N-substituted 2-methyl-4-/5-nitroimidazole derivatives have been shown to possess moderate anticancer activity and DNA affinity despite their small size (Mushtaque et al., 2019).

  • Nitrosoimidazoles, analogues of 5-nitroimidazole drugs, demonstrate significant bactericidal properties, activated through the reduction of the nitro group, indicating their potential as biologically active compounds (Ehlhardt, Beaulieu, & Goldman, 1988).

  • The metabolic activation of 5-nitroimidazoles involves the reduction of the nitro group, playing a crucial role in their cytotoxicity, mutagenicity, carcinogenicity, and DNA interaction (Lu & Wislocki, 1991).

  • N-substituted nitroimidazole derivatives exhibit significant antioxidant and antifungal activities, beneficial for timber and plant species protection (Olender et al., 2009).

  • Nitroimidazole derivatives containing a 1,3,4-oxadiazole scaffold show strong antibacterial activities against various bacteria, highlighting their potential as FabH inhibitors (Li et al., 2012).

  • Antitubercular nitroimidazoles exhibit structure-activity relationships, with 4-nitroimidazoles showing both aerobic and anaerobic activity (Kim et al., 2009).

Safety And Hazards

4-Methyl-5-nitroimidazole can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

Future Directions

Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . This natural antibiotic was the starting point for synthesizing numerous analogs and regio-isomers, leading to several life-saving drugs and clinical candidates against a number of diseases . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .

properties

IUPAC Name

4-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWIMKNNMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065694
Record name 1H-Imidazole, 4-methyl-5-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methyl-5-nitroimidazole

CAS RN

14003-66-8
Record name 5-Methyl-4-nitroimidazole
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Record name 4-Methyl-5-nitroimidazole
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Record name 4-Methyl-5-nitroimidazole
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Record name 1H-Imidazole, 4-methyl-5-nitro-
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Record name 1H-Imidazole, 4-methyl-5-nitro-
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Record name 4-methyl-5-nitro-1H-imidazole
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Record name 4-METHYL-5-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
RS Hosmane, A Bhan, ME Rauser - The Journal of Organic …, 1985 - ACS Publications
3a or 4a+ HC (OMe),-CF3C¿ H-< b by spectral and melting point comparison with the au-thentic samples of 5b and 6b prepared as described above and (b) by hydrolysis of 5b with …
Number of citations: 26 pubs.acs.org
WJ Ross, A Todd - Journal of Medicinal Chemistry, 1973 - ACS Publications
… catalyzed condensation (method A, Scheme II) of 4-methyl5-nitroimidazole (8) with aromatic aldehydes gave the 4styryl compounds 9 directly when the 2 position of the nitroimidazole …
Number of citations: 12 pubs.acs.org
CE Voogd, JJ Van der Stel, J Jacobs - Mutation Research/Genetic …, 1979 - Elsevier
… The weaker mutagenic activity of 2,4-dimethyl-5-nitroimidazole (VI) and 1,5dimethyl-4-nitroimidazole (IX) compared with 4-methyl-5-nitroimidazole (III) accords with this because, in …
Number of citations: 75 www.sciencedirect.com
M Ikehara, N Nakazawa, H Nakayama - … and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
As to the thiolation of both hydroxy-purine6) and-pyrimidine, 7) phosphorus pentasulfide in pyridine was proved to be an excellent reagent and was utilized in thiolation of 5-…
Number of citations: 4 www.jstage.jst.go.jp
T Kagiya, H Ide, S Nishimoto… - International Journal of …, 1983 - Taylor & Francis
The radiation-induced reduction of N 1 -alkyl substituted 2- and 5-nitroimidazoles in aqueous solution containing sodium formate or 2-propanol was studied at pH 7·0 ± 0·1 under …
Number of citations: 26 www.tandfonline.com
C Rav-Acha, LA Cohen - The Journal of Organic Chemistry, 1981 - ACS Publications
In connection with a study of the enzymaticdeamination of 4-nitrohistidine (2), 8 we found the/3-methylene group to undergo total exchange in 1 N NaOD at 60 C in 1-2 days. This …
Number of citations: 10 pubs.acs.org
YJ Liu, P Lv, C Sun, S Pang - Zeitschrift für anorganische und …, 2019 - Wiley Online Library
… 4-methyl-5-nitroimidazole molecules and CL-20, but also between layers of 4-methyl-5-nitroimidazole … 20 alternate with layers of 4-methyl-5-nitroimidazole. Such layered crystal packing …
Number of citations: 14 onlinelibrary.wiley.com
PS Elmes, WR Jackson - Journal of the American Chemical …, 1979 - ACS Publications
… The structure of each isomer was established by conversion of both 1-benzyl-4-methyl-5-nitroimidazole and 1-benzyl5-methyl-4-nitroimidazole (structures unambiguous byNMR) …
Number of citations: 77 pubs.acs.org
N Primas, K Neilde, Y Kabri, MD Crozet, T Terme… - …, 2014 - thieme-connect.com
… previously been prepared via Heck reaction,[15] Horner–Wadsworth–Emmons reaction,[16] condensation between an aromatic aldehyde with the appropriate 4-methyl-5-nitroimidazole,…
Number of citations: 9 www.thieme-connect.com
E Chan, SR Putt, HDH Showalter… - The Journal of Organic …, 1982 - ACS Publications
… of the heterocyclic portion 11 was accomplished by ring closure of the diamine 10 using triethyl orthoformate; 10 was prepared in eight steps from 4-methyl-5-nitroimidazole (4). …
Number of citations: 82 pubs.acs.org

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